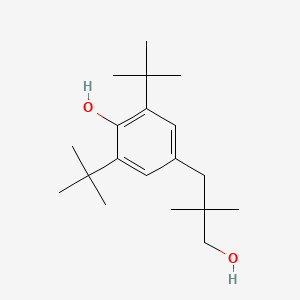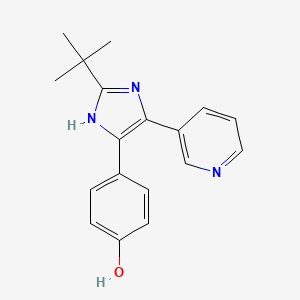
Catalpol
Overview
Description
Catalpol is an iridoid glucoside, a class of monoterpenes with a glucose molecule attached . It was first isolated in 1962 from plants in the genus Catalpa and later found in larger quantities in several plants in the genus Rehmannia .
Synthesis Analysis
The biosynthetic pathway of catalpol involves several enzymes including aldehyde dehydrogenase (ALD), flavanone 3-dioxygenase/hydoxylase (F3D), 2-hydroxyisoflavanone dehydratase (2FHD), deacetoxycephalosporin-C hydroxylase (DCH), uroporphyrinogen decarboxylase/UDP-glucuronic acid decarboxylase (UPD/UGD), and squalene monooxygenase (SQM) .
Molecular Structure Analysis
Catalpol’s molecular formula is C15H22O10 . It has a complex structure with multiple hydroxyl groups . The primary hydroxyl chemical reactivity at the C10-position is higher than that at the C6′-position .
Chemical Reactions Analysis
Catalpol’s chemical reactivity is influenced by the presence of two primary hydroxyl groups. The chemical reactivity of these primary hydroxyl groups has very little difference, making it important to control the selectivity of hydroxyl groups under certain conditions .
Physical And Chemical Properties Analysis
Catalpol is easily destroyed in an acidic environment and is relatively stable in alkaline conditions . Its molecular weight is 362.3 g/mol .
Scientific Research Applications
Diabetes Mellitus and Its Complications
Catalpol, isolated from Rehmannia glutinosa, has been investigated for its effects against diabetes mellitus and its complications . It promotes IRS-1/PI3K/AKT/GLUT2 activity and suppresses Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose 6-phosphatase (G6Pase) expression in the liver . It also induces myogenesis by increasing MyoD/MyoG/MHC expression and improves mitochondria function through the AMPK/PGC-1α/PPAR-γ and TFAM signaling in skeletal muscles .
Anti-inflammatory Effects
Catalpol has been shown to have anti-inflammatory effects in a variety of diseases, such as neurological diseases, atherosclerosis, renal diseases, respiratory diseases, digestive diseases, bone and joint diseases, eye diseases, and periodontitis .
Antioxidant Properties
Catalpol exerts antioxidant properties through increasing superoxide dismutase (sod), catalase (cat), and glutathione peroxidase (gsh-px) activity in the pancreas and liver .
Neuroprotection
Catalpol has been shown to have antioxidation, anti-inflammation, anti-apoptosis and other neuroprotective properties and plays a role in neuroprotection against hypoxic/ischemic injury, Alzheimer’s disease (AD) and Parkinson’s disease (PD) in both in vivo and in vitro models .
Cardiovascular Protection
Catalpol exhibits a cardioprotective effect through the apelin/APJ and ROS/NF-κB/Neat1 pathway .
Anticancer Properties
Catalpol has demonstrated a significant reduction in cell proliferation and an increase in apoptosis in different cancer conditions .
Hepatoprotection
Catalpol has been studied for its hepatoprotective effects .
Treatment for Atherosclerosis
Catalpol treatment could reduce the expression of LPS-induced inflammatory body NLRP3 and then inhibit the mRNA and protein levels of pro-inflammatory cytokines such as IL-1 β, pro-IL-1 β, TNF-α, and IL-32, thus improving the inflammatory response in THP-1 cells .
Mechanism of Action
Catalpol, an iridoid glucoside, is primarily obtained from the root of Rehmannia glutinosa and has been extensively studied for its biological properties .
Target of Action
Catalpol’s primary targets include the vascular endothelial growth factor receptor 2 (KDR, VEGFR-2) , silent information regulator factor 2-related enzyme 1 (SIRT1) , and adenosine 5’-monophosphate (AMP)-activated protein kinase (AMPK) . These targets play crucial roles in various biological processes, including angiogenesis, inflammation regulation, and energy homeostasis .
Mode of Action
Catalpol interacts with its targets to induce various changes. For instance, it promotes angiogenesis and facilitates the proliferation and differentiation of neural stem cells via the VEGF-A/KDR pathway . It also ameliorates atherosclerosis by modulating the AGE/RAGE/NF-κB and TGF-β/smad2/3 pathways .
Biochemical Pathways
Catalpol affects several biochemical pathways. It promotes IRS-1/PI3K/AKT/GLUT2 activity and suppresses Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose 6-phosphatase (G6Pase) expression in the liver . It also induces myogenesis by increasing MyoD/MyoG/MHC expression and improves mitochondria function through the AMPK/PGC-1α/PPAR-γ and TFAM signaling in skeletal muscles .
Pharmacokinetics
Catalpol is rapidly absorbed by Sprague‒Dawley (SD) rats, with a median Tmax of 0.75 h and an arithmetic mean half-life (t1/2) of the total radioactivity of approximately 1.52 h in plasma . This suggests that catalpol has good oral bioavailability but requires multiple dosing in a day to achieve steady-state plasma concentration .
Result of Action
Catalpol exhibits anti-diabetic, cardiovascular protective, neuroprotective, anticancer, hepatoprotective, anti-inflammatory, and anti-oxidant effects . It reduces cell proliferation and increases apoptosis in different cancer conditions . It also demonstrates significant protective effects against hyperglycemia-induced kidney injury .
Action Environment
For instance, in high glucose conditions, catalpol stimulates the proliferation and differentiation of osteoblast cells .
Safety and Hazards
When handling catalpol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h1-2,5-14,16-21H,3-4H2/t5-,6-,7-,8+,9-,10+,11-,12+,13+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDWRKICQLTVDL-PZYDOOQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178850 | |
| Record name | Catalpol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Catalpol | |
CAS RN |
2415-24-9 | |
| Record name | Catalpol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2415-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Catalpol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002415249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catalpol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1aS-(1aα,1bβ,2β,5aβ,6β,6aα)]-1a,1b,2,5a,6,6a-hexahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does catalpol exert its neuroprotective effects?
A: Catalpol demonstrates neuroprotective activity through multiple mechanisms. Research suggests it can upregulate cerebral dopamine neurotrophic factor (CDNF) expression in damaged dopaminergic glial cells, potentially mitigating neuronal damage. [] Additionally, catalpol promotes axon growth and synaptogenesis in the peri-infarct cortex following stroke, contributing to neurorepair. [] It also enhances neurogenesis and supports the survival of newborn neurons by activating brain-derived neurotrophic factor (BDNF). [, ]
Q2: What is the role of catalpol in mitigating oxidative stress?
A: Catalpol exhibits potent antioxidant effects. Studies reveal its ability to reduce peroxynitrite formation, a key mediator of oxidative and nitrative stress, thereby protecting against myocardial ischemia/reperfusion injury. [] In models of diabetic nephropathy, catalpol stabilizes podocyte cytoskeleton and enhances autophagy, potentially mitigating oxidative stress-induced damage. [] Furthermore, catalpol activates SIRT1, a protein deacetylase linked to longevity and stress resistance, contributing to its antioxidant properties. []
Q3: How does catalpol impact inflammatory pathways?
A: Catalpol exhibits anti-inflammatory properties through various mechanisms. It has been shown to suppress the TLR4-mediated NF-κB pathway in LPS-stimulated microglia, reducing inflammatory responses. [] In a rat model of corneal neovascularization, catalpol attenuated inflammation by reducing VEGF and TNF-α expression while increasing PEDF and phosphorylated-NF-κB p65 levels. [] Furthermore, catalpol ameliorates psoriasis-like phenotypes by suppressing NF-κB and MAPKs signaling pathways, potentially via SIRT1 activation. []
Q4: Does catalpol interact with microRNAs to exert its effects?
A: Emerging evidence suggests that catalpol can modulate microRNA expression, contributing to its therapeutic effects. In colorectal cancer cells, catalpol was found to induce miR-34a, which in turn suppressed autophagy and malignancy by regulating SIRT1. [] Furthermore, in human HCT116 colorectal cancer cells, catalpol promoted apoptosis by upregulating miR-200 expression, leading to the downregulation of the PI3K-Akt signaling pathway. []
Q5: What is the bioavailability of catalpol?
A: Following oral administration in rats, catalpol exhibits a bioavailability of 66.7%. []
Q6: How is catalpol metabolized in the body?
A: Research using ultra-high performance liquid chromatography coupled with mass spectrometry has identified 29 metabolites of catalpol in rat plasma, urine, and feces. The primary metabolic pathways include deglycosylation, hydroxylation, hydrogenation, dehydrogenation, oxidation, glucuronidation, and conjugation with glycine and cysteine. []
Q7: What is known about the safety profile of catalpol?
A7: While catalpol generally appears safe in preclinical studies, more research is needed to establish its long-term safety profile in humans.
Q8: What are the potential therapeutic applications of catalpol?
A8: Preclinical evidence suggests that catalpol holds promise for treating various conditions, including:
- Neurodegenerative Diseases: Catalpol's neuroprotective and neurotrophic properties make it a potential candidate for Alzheimer's disease, Parkinson's disease, and stroke. [, , , , ]
- Metabolic Disorders: Catalpol exhibits hypoglycemic effects in diabetic models, potentially by increasing skeletal muscle mitochondrial biogenesis. [, , ]
- Inflammatory Diseases: Its anti-inflammatory properties suggest potential in managing conditions like psoriasis, corneal neovascularization, and asthma. [, , , ]
- Cancer: Catalpol demonstrates anti-cancer effects in vitro, particularly in colorectal and gastric cancer models. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



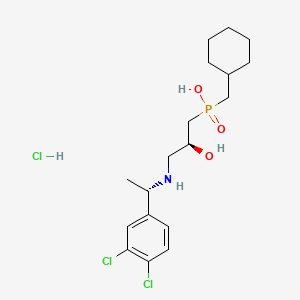

![N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B1668524.png)
![tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1668525.png)
![1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-](/img/structure/B1668527.png)

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid](/img/structure/B1668531.png)
![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)
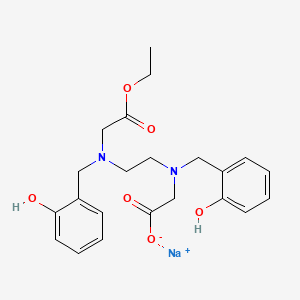
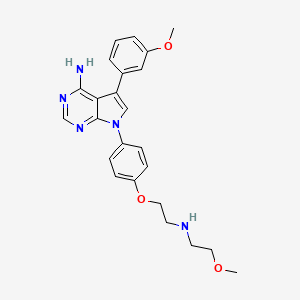
![1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol](/img/structure/B1668539.png)
